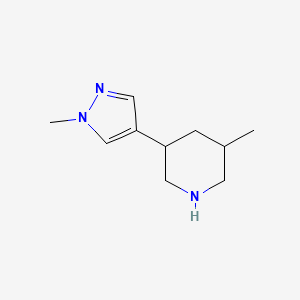
N-(2,2-dimethylpropyl)-3-ethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethylpropyl)-3-ethoxyaniline: is an organic compound that belongs to the class of anilines. Anilines are characterized by the presence of an amino group attached to an aromatic benzene ring. This specific compound has a unique structure due to the presence of a 2,2-dimethylpropyl group and an ethoxy group attached to the nitrogen and benzene ring, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize N-(2,2-dimethylpropyl)-3-ethoxyaniline involves the reductive amination of 3-ethoxyaniline with 2,2-dimethylpropanal. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 3-ethoxyaniline with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,2-dimethylpropyl)-3-ethoxyaniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. The major products of these reactions are often quinones or nitroso compounds.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, resulting in various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, and Lewis acids as catalysts.
Major Products:
Oxidation: Quinones, nitroso compounds.
Reduction: Corresponding amines.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
Scientific Research Applications
Chemistry: N-(2,2-dimethylpropyl)-3-ethoxyaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of dyes and pigments.
Biology: In biological research, this compound is used to study the effects of substituted anilines on enzyme activity and cellular processes. It serves as a model compound for investigating the metabolism and toxicity of aniline derivatives.
Medicine: this compound has potential applications in medicinal chemistry as a building block for the synthesis of novel therapeutic agents. Its derivatives are explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized as a stabilizer and additive in various chemical formulations.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-3-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
- N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide
- N,N-dimethylethanamine
Comparison: N-(2,2-dimethylpropyl)-3-ethoxyaniline is unique due to the presence of both a 2,2-dimethylpropyl group and an ethoxy group. This combination imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic effects, compared to similar compounds. These unique features make it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-3-ethoxyaniline |
InChI |
InChI=1S/C13H21NO/c1-5-15-12-8-6-7-11(9-12)14-10-13(2,3)4/h6-9,14H,5,10H2,1-4H3 |
InChI Key |
IDJQPDDSWZDLTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13316562.png)
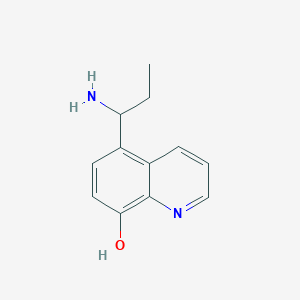
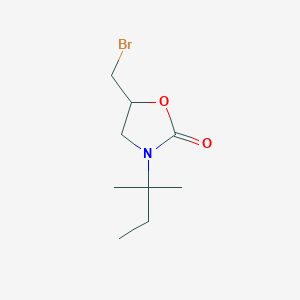

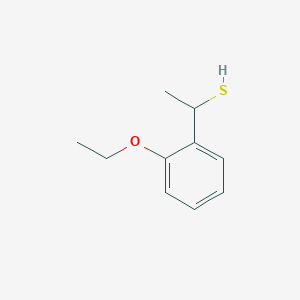
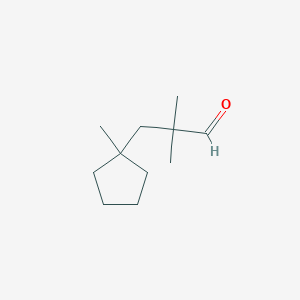

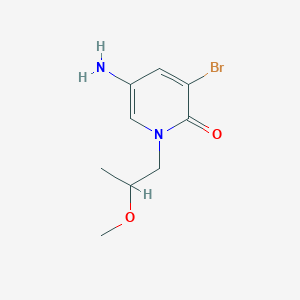


![4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol](/img/structure/B13316647.png)
![(9S)-5-Bromo-14-chloro-9-(2-cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13316654.png)

